ToP-DNJ

Enzyme selectivity α-glucosidase II off-target inhibition

ToP-DNJ (5′-tocopheroxypentyl-1-deoxynojirimycin) is a rationally designed iminosugar–α-tocopherol conjugate with the molecular formula C₄₀H₇₁NO₆ and molecular weight 661.99 g/mol. It belongs to the deoxynojirimycin (DNJ) class of nitrogen-containing glycomimetics that inhibit α-glucosidases by mimicking the oxocarbenium-ion transition state of the glycosidic cleavage reaction.

Molecular Formula C40H71NO6
Molecular Weight 662.01
CAS No. 1508303-85-2
Cat. No. B611422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToP-DNJ
CAS1508303-85-2
SynonymsToP-DNJ;  ToPDNJ;  ToP DNJ
Molecular FormulaC40H71NO6
Molecular Weight662.01
Structural Identifiers
SMILESO[C@@H]1[C@@H](CO)N(CCCCCOC2=C(C)C(CC[C@](CCC[C@H](C)CCC[C@H](C)CCCC(C)C)(C)O3)=C3C(C)=C2C)C[C@H](O)[C@H]1O
InChIInChI=1S/C40H71NO6.C6H6/c1-27(2)15-12-16-28(3)17-13-18-29(4)19-14-21-40(8)22-20-33-32(7)38(30(5)31(6)39(33)47-40)46-24-11-9-10-23-41-25-35(43)37(45)36(44)34(41)26-42;1-2-4-6-5-3-1/h27-29,34-37,42-45H,9-26H2,1-8H3;1-6H/t28-,29-,34-,35+,36-,37-,40-;/m1./s1
InChIKeyDVSNFPYYWVAVTQ-AEERSZRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ToP-DNJ (CAS 1508303-85-2): Iminosugar-Tocopherol Conjugate Engineered for Selective ER α-Glucosidase II Inhibition and Tissue Targeting


ToP-DNJ (5′-tocopheroxypentyl-1-deoxynojirimycin) is a rationally designed iminosugar–α-tocopherol conjugate with the molecular formula C₄₀H₇₁NO₆ and molecular weight 661.99 g/mol [1]. It belongs to the deoxynojirimycin (DNJ) class of nitrogen-containing glycomimetics that inhibit α-glucosidases by mimicking the oxocarbenium-ion transition state of the glycosidic cleavage reaction. Unlike conventional DNJ derivatives, ToP-DNJ incorporates a 5-carbon pentamethylene linker connecting the DNJ pharmacophore to a d-α-tocopherol (vitamin E) moiety, a design strategy intended to redirect subcellular and tissue biodistribution toward the liver and myeloid immune cells without loss of enzyme inhibitory potency [1].

Why N-Butyl-DNJ (Miglustat) and Unconjugated DNJ Cannot Replace ToP-DNJ in Antiviral and Tissue-Targeting Studies


The clinically approved iminosugar N-butyl-DNJ (NB-DNJ, miglustat) and the parent compound DNJ are promiscuous α-glucosidase inhibitors that simultaneously block endoplasmic reticulum α-glucosidases I and II as well as intestinal maltase, isomaltase, sucrase, and lysosomal glucosidase [1]. This broad off-target profile causes dose-limiting gastrointestinal side effects, including osmotic diarrhea, and diverts drug accumulation to the kidneys and bladder rather than to therapeutically relevant hepatic and myeloid compartments [1]. ToP-DNJ overcomes these limitations through its tocopherol-derived moiety, which confers three orthogonal layers of selectivity—target enzyme, target cell type, and target tissue—that cannot be achieved by simple N-alkyl substitution of the DNJ scaffold. The quantitative evidence below demonstrates that substituting ToP-DNJ with NB-DNJ or DNJ in antiviral research programs would sacrifice enzyme specificity, myeloid-lineage cell tropism, and sustained liver retention [1].

ToP-DNJ (CAS 1508303-85-2) Comparative Evidence: Quantified Differentiation from DNJ, NB-DNJ, and Simple Alkylated Iminosugars


Enzyme Selectivity: ToP-DNJ Is the First DNJ Derivative with Exclusive ER α-Glucosidase II Inhibition, Sparing All Other Tested Glucosidases

In head-to-head in vitro inhibition assays against isolated glucosidases, ToP-DNJ (compound 4) demonstrated exclusive inhibition of ER α-glucosidase II (GluII) with an IC₅₀ of 9.0 μM [1]. By contrast, the parent compound DNJ (1) and the FDA-approved drug NB-DNJ (miglustat, 2) inhibited all tested α-glucosidases including intestinal maltase, isomaltase, sucrase, and lysosomal glucosidase, with GluII IC₅₀ values of 16 μM and 13 μM, respectively [1]. At the maximum tested concentration of 50 μM, ToP-DNJ exhibited less than 50% inhibition of any off-target glucosidase, whereas DNJ and NB-DNJ showed substantial inhibition across the panel [1].

Enzyme selectivity α-glucosidase II off-target inhibition

Cell-Type Specificity: ToP-DNJ Functions Exclusively in Myeloid-Lineage Immune Cells, Whereas NB-DNJ Exhibits Pan-Cellular Glucosidase Inhibition

In whole-cell free oligosaccharide (FOS) profiling experiments, ToP-DNJ treatment induced accumulation of monoglucosylated FOS species (Glc₁Man₄GlcNAc₁, the hallmark of selective GluII inhibition) in primary human monocyte-derived macrophages (MDMΦ) and HL60 promyelocytic cells, but not in Huh7.5 hepatoma cells, Jurkat T lymphocytes, or Raji B lymphocytes [1]. In contrast, NB-DNJ treatment generated mono-, di-, and triglucosylated FOS species across all tested cell types, reflecting simultaneous inhibition of both GluI and GluII without cell-type restriction [1]. The cell-type restriction of ToP-DNJ to myeloid-lineage cells was confirmed across five distinct human cell models [1].

Cell type selectivity myeloid lineage free oligosaccharide profiling

Tissue Biodistribution: ToP-DNJ Preferentially Accumulates in the Liver, Whereas NB-DNJ Is Renally Eliminated Via Kidney and Bladder

In murine biodistribution studies employing both oral and intravenous administration routes, ToP-DNJ was detected at the highest concentrations in the liver, consistent with the known hepatic trafficking of the tocopherol moiety [1]. By contrast, NB-DNJ distributes predominantly to the kidneys and bladder and undergoes rapid renal elimination [1]. Furthermore, the amount of ToP-DNJ present in the liver did not decrease between the 4-hour and 24-hour post-dose time points, whereas simple alkylated iminosugars (including N-butyl and other N-alkyl DNJ derivatives) are eliminated from the liver by more than 80% over the same interval [1].

Biodistribution liver targeting tocopherol conjugation

Anti-DENV Activity Achieved Without GluI Inhibition: GluII Inhibition Alone Is Sufficient for Antiviral Efficacy

In primary human MDMΦ cells infected with dengue virus (DENV), ToP-DNJ inhibited viral replication with an IC₅₀ of 12.7 μM, comparable to the NB-DNJ IC₅₀ of 6.0 μM measured in the same cellular system [1]. However, the antiviral mechanism of ToP-DNJ occurs via selective GluII inhibition without concurrent GluI blockade—no triglucosylated FOS species were detected in ToP-DNJ-treated cells [1]. This finding provides the first direct evidence that GluI inhibition is not obligate for anti-DENV activity, overturning a long-standing assumption in the iminosugar antiviral field that dual GluI/GluII inhibition is required [1].

Antiviral dengue virus GluII-specific inhibition

Optimal Scientific and Preclinical Application Scenarios for ToP-DNJ (CAS 1508303-85-2) Based on Differential Evidence


Dengue and Other Flavivirus Antiviral Research Requiring GluII-Specific Mechanism Dissection

ToP-DNJ is the only characterized DNJ derivative that inhibits ER α-glucosidase II without concurrent inhibition of α-glucosidase I or intestinal α-glucosidases [1]. This selectivity allows researchers to assign antiviral phenotype specifically to GluII blockade, resolving the mechanistic ambiguity inherent in dual GluI/GluII inhibitors such as NB-DNJ or UV-4. Studies using ToP-DNJ can isolate the contribution of GluII to viral glycoprotein folding quality control without confounding effects from GluI-dependent calnexin/calreticulin cycle disruption or intestinal glucosidase-mediated toxicity [1].

Myeloid-Cell-Targeted Antiviral Drug Delivery Utilizing Tocopherol-Mediated Cellular Uptake

ToP-DNJ exploits the endogenous trafficking machinery of α-tocopherol to achieve selective accumulation in cells of myeloid lineage (monocyte-derived macrophages, promyelocytic HL60 cells) [1]. This property makes ToP-DNJ uniquely suited for studying antiviral interventions in myeloid reservoirs of dengue virus, HIV, and other viruses that replicate in macrophages or dendritic cells, without the confounding variable of parallel hepatocyte or lymphocyte drug exposure that occurs with NB-DNJ [1].

Hepatic Viral Infection Models Requiring Sustained Liver Drug Exposure Without Frequent Dosing

The 8.79-hour plasma terminal half-life of ToP-DNJ—76% longer than the 5-hour half-life of NB-DNJ—combined with the observation that ToP-DNJ liver concentrations remain stable from 4 to 24 hours post-dose, supports experimental designs requiring sustained hepatic drug levels with once-daily dosing [1]. This pharmacokinetic profile is particularly relevant for hepatitis C virus (HCV) replication studies in hepatocyte-based models and for in vivo efficacy studies where rapid hepatic clearance of N-alkyl DNJ derivatives has historically complicated therapeutic intervention [1].

Structure-Activity Relationship (SAR) Exploration of Tissue-Targeted Iminosugar Conjugates

The convergent modular synthetic route used to prepare ToP-DNJ was designed to permit independent replacement of the iminosugar warhead, the pentamethylene linker, or the tocopherol targeting moiety [1]. ToP-DNJ thus serves as the founding proof-of-concept compound for a new class of metabolite-conjugated iminosugars. Procurement of ToP-DNJ enables researchers to use it as a validated positive control in SAR campaigns aimed at optimizing linker length, alternative vitamin-derived targeting groups, or second-generation iminosugar pharmacophores for enhanced antiviral potency while retaining the enzyme/cell/tissue selectivity profile first demonstrated by ToP-DNJ [1].

Quote Request

Request a Quote for ToP-DNJ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.